molecular formula C24H18N8 B3100617 3,3',5,5'-tetra(1H-imidazol-1-yl)-1,1'-biphenyl CAS No. 1373155-12-4

3,3',5,5'-tetra(1H-imidazol-1-yl)-1,1'-biphenyl

Cat. No.: B3100617
CAS No.: 1373155-12-4
M. Wt: 418.5 g/mol
InChI Key: PPVJMDHSBJIRDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’,5,5’-tetra(1H-imidazol-1-yl)-1,1’-biphenyl is a complex organic compound characterized by the presence of four imidazole groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5’-tetra(1H-imidazol-1-yl)-1,1’-biphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl and imidazole as the primary starting materials.

    Functionalization: The biphenyl core is functionalized at the 3,3’,5,5’ positions using suitable reagents to introduce reactive groups that can subsequently react with imidazole.

    Coupling Reaction: The functionalized biphenyl is then subjected to a coupling reaction with imidazole under specific conditions, such as the presence of a catalyst and appropriate solvents, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 3,3’,5,5’-tetra(1H-imidazol-1-yl)-1,1’-biphenyl may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

    Optimized Reaction Conditions: Employing optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3’,5,5’-tetra(1H-imidazol-1-yl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the imidazole groups.

    Substitution: The imidazole groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or nucleophiles such as amines can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole rings.

Scientific Research Applications

3,3’,5,5’-tetra(1H-imidazol-1-yl)-1,1’-biphenyl has several scientific research applications:

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Catalysis: It serves as a ligand in catalytic systems for various organic transformations.

    Coordination Chemistry: The compound is studied for its ability to form coordination complexes with metal ions, which have applications in catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-tris(1H-imidazol-1-yl)benzene: A compound with three imidazole groups attached to a benzene ring.

    1,3,5-tris(1H-imidazol-1-yl)phenylmethane: A compound with three imidazole groups attached to a phenylmethane core.

Uniqueness

3,3’,5,5’-tetra(1H-imidazol-1-yl)-1,1’-biphenyl is unique due to the presence of four imidazole groups on a biphenyl core, which provides distinct electronic and steric properties compared to similar compounds. This unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1-[3-[3,5-di(imidazol-1-yl)phenyl]-5-imidazol-1-ylphenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N8/c1-5-29(15-25-1)21-9-19(10-22(13-21)30-6-2-26-16-30)20-11-23(31-7-3-27-17-31)14-24(12-20)32-8-4-28-18-32/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVJMDHSBJIRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=CC(=CC(=C2)C3=CC(=CC(=C3)N4C=CN=C4)N5C=CN=C5)N6C=CN=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3',5,5'-tetra(1H-imidazol-1-yl)-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
3,3',5,5'-tetra(1H-imidazol-1-yl)-1,1'-biphenyl
Reactant of Route 3
Reactant of Route 3
3,3',5,5'-tetra(1H-imidazol-1-yl)-1,1'-biphenyl
Reactant of Route 4
Reactant of Route 4
3,3',5,5'-tetra(1H-imidazol-1-yl)-1,1'-biphenyl
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,3',5,5'-tetra(1H-imidazol-1-yl)-1,1'-biphenyl
Reactant of Route 6
Reactant of Route 6
3,3',5,5'-tetra(1H-imidazol-1-yl)-1,1'-biphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.